6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C21H20N2O6S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
6-methyl-N-(4-morpholin-4-ylsulfonylphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O6S/c1-14-2-7-19-17(12-14)18(24)13-20(29-19)21(25)22-15-3-5-16(6-4-15)30(26,27)23-8-10-28-11-9-23/h2-7,12-13H,8-11H2,1H3,(H,22,25) |
InChI Key |
BVVNPMKULDSRKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Conventional Condensation Methods
The chromene scaffold is traditionally synthesized via base-catalyzed condensation of substituted acetophenones with ethyl oxalate. For example, 6-methyl-4-oxo-4H-chromene-3-carboxylic acid is prepared by reacting 5-methyl-2-hydroxyacetophenone with ethyl oxalate in ethanol under reflux, followed by acidic hydrolysis. This method yields 70–80% of the chromene ester intermediate, which is subsequently hydrolyzed to the carboxylic acid using aqueous HCl.
Table 1: Reaction Conditions for Chromene Ester Synthesis
Microwave-Assisted Synthesis
Microwave (MW) irradiation significantly accelerates chromene formation. Optimized conditions for 6-bromochromone-2-carboxylic acid synthesis involve KOtBu as the base, DMF as the solvent, and a 30-minute reaction at 120°C, achieving an 87% yield. This method reduces side products and enhances reproducibility, making it preferable for large-scale production.
Functionalization to Carboxamide
Carboxylic Acid Activation
The chromene-2-carboxylic acid is activated using coupling agents such as carbonyldiimidazole (CDI) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). CDI activation in anhydrous anisole forms a reactive acyl imidazole intermediate, which is stable and facilitates high-yield amidation.
Amide Coupling Reactions
The activated acid reacts with 4-(morpholin-4-ylsulfonyl)aniline to form the target carboxamide. PyBOP-mediated coupling in dichloromethane/methanol (90:10) yields 60–75% of the desired product after purification by flash chromatography. Deuterization studies confirm the reaction’s robustness, with DABCO enhancing selectivity by minimizing over-reaction.
Table 2: Comparison of Coupling Agents
| Agent | Solvent | Additive | Yield (%) | Purity Method |
|---|---|---|---|---|
| CDI | Anisole | DABCO | 98 | Filtration |
| PyBOP | DCM/MeOH | None | 75 | Column chromatography |
Sulfonamide Moiety Preparation
Sulfonation of Aniline Derivatives
4-Aminophenyl morpholine sulfonate is synthesized by treating 4-nitroaniline with chlorosulfonic acid, followed by reduction of the nitro group to an amine. Subsequent reaction with morpholine introduces the sulfonamide group, achieving >90% conversion under mild conditions.
Morpholine Incorporation
Morpholine reacts with the sulfonated intermediate in ethanol at 60°C, forming the 4-(morpholin-4-ylsulfonyl)aniline derivative. X-ray crystallography confirms the structure, with bond angles and lengths consistent with sulfonamide formation.
Purification and Characterization
Chromatographic Techniques
Flash column chromatography (petroleum ether/EtOAc, 3:1) effectively removes by-products like unreacted starting materials and dimerized species. Recrystallization in dichloromethane/n-hexane further enhances purity, yielding crystalline products suitable for NMR and XRD analysis.
Spectroscopic Validation
1H NMR spectra confirm the chromene core (δ = 8.09–6.99 ppm for aromatic protons) and amide formation (δ = 10.66 ppm for CONH). Mass spectrometry (MS) verifies molecular weight (428.5 g/mol), while IR spectroscopy identifies carbonyl stretches at 1650–1700 cm⁻¹.
Comparative Analysis of Synthetic Routes
Conventional methods prioritize cost-effectiveness, whereas microwave-assisted synthesis offers speed and higher yields. CDI activation outperforms PyBOP in anhydrous conditions but requires careful moisture control. The optimal route combines MW-assisted chromene synthesis (87% yield) with CDI-mediated amidation (98% yield) , ensuring scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the chromene core can interact with cellular pathways, modulating various biological processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound belongs to a broader class of 4-oxo-4H-chromene-2-carboxamides. Below is a detailed comparison with analogs, focusing on structural variations, physicochemical properties, and pharmacological data.
Structural Variations and Substituent Effects
Key Observations :
- Chromene Substitution : Methyl at position 6 (target compound) improves steric compatibility with hydrophobic enzyme pockets compared to ethyl () or chloro ().
- Sulfonamide Modifications : Morpholine (target) and piperidine () derivatives exhibit enhanced solubility, while isoxazole () and dimethylmorpholine () groups introduce steric and electronic variations affecting target binding.
Physicochemical Properties
Key Observations :
- The morpholine sulfonyl group in the target compound likely improves aqueous solubility compared to imidazole (3′d, ) or isoxazole () derivatives.
Biological Activity
6-Methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, presenting a comprehensive overview of its biological activity.
Chemical Structure
The compound features a chromene core substituted with a morpholine group, which is known for enhancing biological activity through various mechanisms. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of chromene have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.3 |
| This compound | A549 | 12.7 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can reduce the production of pro-inflammatory mediators.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| COX-1 | 65 |
| COX-2 | 72 |
| LOX | 58 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The morpholine sulfonamide moiety enhances binding affinity to target enzymes, leading to effective inhibition.
- Cell Cycle Arrest : Studies suggest that the compound induces G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins have been observed, promoting apoptotic pathways.
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of chromene and evaluated their cytotoxic effects on MCF-7 cells. The study found that the presence of the morpholine sulfonamide significantly increased cytotoxicity compared to unsubstituted chromenes.
Anti-inflammatory Effects in Animal Models
Another study investigated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound demonstrated a significant reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. Critical Purification Steps :
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for intermediate isolation.
- Crystallization : Final product recrystallization from ethanol/water mixtures to enhance purity .
Basic: Which analytical techniques are essential for structural confirmation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy.
- X-ray Crystallography : Resolves absolute configuration and crystal packing effects (e.g., CCDC deposition for validation) .
- Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O) and sulfonamide (S=O) stretches .
Advanced: How does stereochemistry influence the biological activity of this compound?
Answer:
The compound’s chromene core and sulfonamide group exhibit conformational flexibility, which impacts target binding. Key methodologies include:
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with enzymes like kinases or phosphatases.
- X-ray Co-Crystallization : Resolves binding modes in enzyme active sites, highlighting hydrogen bonds between the sulfonyl group and conserved residues (e.g., Lys or Arg) .
Example : A study on similar chromene derivatives showed that axial vs. equatorial sulfonamide orientation alters IC values by 10-fold in kinase inhibition assays .
Advanced: How can researchers address contradictions in reported biological activities across studies?
Answer: Contradictions may arise from assay variability, impurity profiles, or cell-line specificity. Resolution strategies:
Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity (MTT assay) or enzyme inhibition (fluorescence-based kinetics).
Batch Reproducibility : Compare HPLC purity (>98%) and stability (e.g., degradation under light/humidity) across studies .
Target Validation : CRISPR/Cas9 knockout models to confirm on-target effects vs. off-target interactions .
Case Study : Discrepancies in IC values for similar compounds were traced to residual DMSO in assay buffers, altering solubility .
Advanced: What methodologies elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Analog Synthesis : Systematic substitution at the 6-methyl (chromene) and morpholin-4-ylsulfonyl (phenyl) positions (see Table 1 ).
- Biological Profiling : Dose-response curves (pIC) against panels of cancer cell lines or enzymes.
Q. Table 1: SAR Trends in Chromene Derivatives
Advanced: What techniques study target engagement and off-target effects in vivo?
Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) to purified targets.
- Thermal Shift Assay (TSA) : Measures protein stabilization upon compound binding.
- Chemical Proteomics : SILAC-based mass spectrometry identifies off-targets in cell lysates .
Example : A morpholine-sulfonyl derivative showed off-target binding to carbonic anhydrase IX, revealed by proteomics .
Basic: What solvent systems are optimal for solubility and formulation in biological assays?
Answer:
- In Vitro : DMSO stock (10 mM) diluted in assay buffer (≤0.1% final DMSO).
- In Vivo : PEG-300/water (40:60) or cyclodextrin complexes for intravenous administration .
- Stability Testing : Monitor degradation via UPLC at 25°C/60% RH over 24 hours .
Advanced: How is computational chemistry applied to optimize this compound’s pharmacokinetics?
Answer:
- ADMET Prediction : Tools like SwissADME predict LogP (target: 2–4), BBB permeability, and CYP450 inhibition.
- Molecular Dynamics (MD) : Simulates blood-brain barrier penetration; morpholine sulfonyl groups reduce efflux via P-gp .
- Metabolite Identification : LC-MS/MS detects phase I/II metabolites (e.g., sulfoxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
